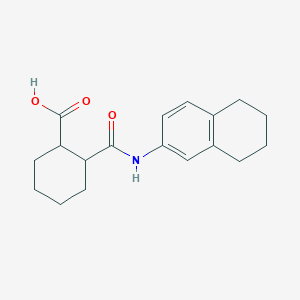
2-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohexanecarboxylic acid, commonly referred to as THNCA, is a chemical compound that has gained considerable attention in the scientific community due to its potential therapeutic properties. THNCA belongs to the class of Naphthalene derivatives, and it has been found to possess several biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of THNCA is not fully understood, but it is believed to involve the modulation of several signaling pathways involved in inflammation and pain. THNCA has been shown to inhibit the activation of MAPKs and PI3K/Akt signaling pathways, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
THNCA has been found to possess several biochemical and physiological effects that make it a promising candidate for drug development. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, reduce pain perception, and enhance the activity of antioxidant enzymes, such as catalase and superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
THNCA has several advantages and limitations for lab experiments. Its potent anti-inflammatory and analgesic properties make it an ideal candidate for the development of novel drugs for the treatment of inflammatory and pain-related disorders. However, its limited solubility in water and low bioavailability may limit its therapeutic potential.
Zukünftige Richtungen
Several future directions for the research on THNCA can be identified. One potential direction is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for the treatment of chronic pain and inflammatory disorders. Further studies are also needed to elucidate its mechanism of action and identify potential targets for drug development.
Synthesemethoden
The synthesis of THNCA can be achieved through several methods, including the reaction of 2-amino-5,6,7,8-tetrahydronaphthalene with cyclohexanone followed by cyclization. Another method involves the reaction of 2-(aminomethyl) cyclohexanone with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Both methods have been reported to yield high purity THNCA.
Wissenschaftliche Forschungsanwendungen
THNCA has been the subject of several scientific studies, and it has been found to possess potent anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. THNCA has also been found to reduce pain perception in animal models of acute and chronic pain.
Eigenschaften
Produktname |
2-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohexanecarboxylic acid |
|---|---|
Molekularformel |
C18H23NO3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO3/c20-17(15-7-3-4-8-16(15)18(21)22)19-14-10-9-12-5-1-2-6-13(12)11-14/h9-11,15-16H,1-8H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
OHULBSIEGVKYJM-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(CCCC3)C=C2)C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(CCCC3)C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B269496.png)
![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)

![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
